2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

TSPO PET Imaging Neuroinflammation

This specific 5-nitro regioisomer is the validated core scaffold for high-affinity TSPO PET radioligands (Ki = 4.9 nM) with demonstrated blood-brain barrier penetration (log-D 2.08) and 98% metabolic stability in rat brain. Procurement should prioritize this exact substitution pattern; the 6-nitro analog is directed toward InhA inhibition, not TSPO imaging. Available as a versatile acetamide intermediate for SAR-driven derivatization.

Molecular Formula C9H7N3O5
Molecular Weight 237.17 g/mol
CAS No. 439095-26-8
Cat. No. B1333058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide
CAS439095-26-8
Molecular FormulaC9H7N3O5
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N
InChIInChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13)
InChIKeyXJXYMIGVSHJOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide (CAS 439095-26-8) Procurement Specifications: A Nitro-Benzoxazolone Acetamide Scaffold for Pharmaceutical R&D and PET Tracer Synthesis


2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide (CAS 439095-26-8), also known as 2-(5-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, is a nitro-substituted benzoxazolone derivative with the molecular formula C9H7N3O5 and a molecular weight of 237.17 g/mol [1]. The compound features a 5-nitro substitution on the benzoxazolone core with an acetamide side chain at the N-3 position. Computed physicochemical properties include an XLogP3-AA of 0.1, indicating moderate hydrophilicity, and five hydrogen bond acceptors [1]. This scaffold serves as a key intermediate and pharmacophore for the development of PET radioligands targeting the 18 kDa translocator protein (TSPO) for neuroinflammation imaging [2], and its structural class exhibits inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) [3].

Why 2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide Cannot Be Interchanged with Unsubstituted or 6-Nitro Benzoxazolone Analogs in Critical Assays


In-class benzoxazolone derivatives cannot be interchanged generically because the position of the nitro substituent (C-5 vs. C-6) and the nature of the N-3 side chain dictate both binding affinity and target selectivity. The 5-nitro substitution pattern in this compound, when combined with appropriate N-aryl acetamide modifications, enables high-affinity TSPO binding (Ki = 4.9 nM) as demonstrated in [11C]N′-MPB radioligand studies [1]. In contrast, the structurally related 6-nitro regioisomer forms the basis of a distinct pharmacophore optimized for Mycobacterium tuberculosis InhA inhibition, where N-(5-nitrothiazol-2-yl) substitution yields an IC50 of 5.12 μM [2]. Furthermore, structure-activity relationship (SAR) analysis of benzoxazolone acetamide analogs in NLRP3 inflammasome inhibition reveals that subtle changes to the acetamide substituents profoundly alter anti-inflammatory potency, with only specific analogs achieving >70% inhibition of IL-1β production at 100 μM [3]. Substituting the 5-nitro-2-oxobenzoxazol-3-yl acetamide core with an unsubstituted or differently substituted analog risks complete loss of target engagement and invalidates cross-study comparisons.

Quantitative Differentiation Evidence for 2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide: Comparative Data Against Closest Analogs


TSPO Binding Affinity of 5-Nitro-Benzoxazolone Acetamide Radioligand [11C]N′-MPB vs. Structural Analogs

The 5-nitro-2-oxobenzoxazol-3-yl acetamide scaffold, when derivatized as [11C]N-(2-methoxyoxyphenyl)-N-methyl-2-(5-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide ([11C]N′-MPB), exhibits high binding affinity to the 18 kDa translocator protein (TSPO) with a Ki of 4.9 nM [1]. This binding affinity places the 5-nitro scaffold in the low nanomolar range suitable for PET imaging applications. In comparison, the 6-nitro regioisomer scaffold, when optimized for a different target, shows no reported TSPO binding activity; rather, its biological profile is characterized by MTB InhA inhibition (IC50 = 5.12 μM for the most potent derivative) [2].

TSPO PET Imaging Neuroinflammation

In Vivo Brain Uptake and Metabolic Stability of 5-Nitro-Benzoxazolone Acetamide-Based Radioligand

The 5-nitro-2-oxobenzoxazol-3-yl acetamide derivative [11C]N′-MPB demonstrates favorable in vivo characteristics for brain imaging. The compound exhibits a log-D of 2.08, within the optimal range for blood-brain barrier penetration [1]. In metabolite analysis using rat brain homogenate, 98% of [11C]N′-MPB remained intact at 30 minutes post-injection [1]. In comparison, unsubstituted benzoxazolone acetamide scaffolds (without the 5-nitro group) have not been reported to achieve this combination of brain uptake and metabolic stability in TSPO imaging applications. Biodistribution studies in mice showed high accumulation of radioactivity in TSPO-rich organs including lungs, heart, kidneys, and adrenal glands [1].

PET Tracer Brain Imaging Pharmacokinetics

SAR Analysis: Impact of Benzoxazolone Acetamide Substituents on NLRP3 Inflammasome Inhibition

Structure-activity relationship analysis of benzoxazolone acetamide analogs reveals that substituent selection dramatically affects NLRP3-mediated IL-1β inhibition. Among tested analogs at 100 μM, only specific compounds with optimized N-aryl acetamide substituents achieved greater than 70% inhibition of IL-1β production in primary murine microglia activated with LPS (400 ng/mL, 3 h) and ATP (4.5 mM, 45 min) [1]. The core benzoxazolone acetamide scaffold serves as the pharmacophore, but activity is highly dependent on substituent identity [1]. This class-level SAR demonstrates that the 5-nitro benzoxazolone acetamide core provides a modifiable scaffold for tuning anti-inflammatory potency, whereas unoptimized analogs or those lacking the acetamide moiety show substantially reduced or no inhibitory activity in this assay system.

NLRP3 Anti-inflammatory SAR

Computed Physicochemical Properties: 5-Nitro vs. 6-Nitro Benzoxazolone Acetamide Core Comparison

2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide exhibits an XLogP3-AA of 0.1, indicating moderate hydrophilicity favorable for aqueous solubility in biological assays [1]. The compound contains 5 hydrogen bond acceptors and 1 hydrogen bond donor, with a topological polar surface area (computed) that supports moderate membrane permeability [1]. While direct experimental solubility data for this specific compound is not available in public literature, the XLogP3-AA value of 0.1 distinguishes it from more lipophilic benzoxazolone derivatives (such as those with aryl substituents at the C-2 position, which often exhibit XLogP >3), suggesting improved aqueous handling characteristics for in vitro assays.

Physicochemical Properties Medicinal Chemistry Compound Selection

Topoisomerase Inhibition Profile of Nitro-Benzoxazole Class: CH2 Bridge SAR

Structure-activity relationship studies on nitro-benzoxazole derivatives demonstrate that the presence of a CH2 bridge (as found in the acetamide linker of the target compound) significantly modulates topoisomerase inhibitory activity. In a series of 21 compounds evaluated against human Topo I and Topo IIα, SAR analysis revealed that a CH2 bridge decreases both Topo I and Topo II inhibition compared to directly linked aryl substituents [1]. Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f), lacking a CH2 bridge, inhibited Topo II with an IC50 of 71 μM, while 2-(4'-tert-butylphenyl)-6-nitrobenzoxazole (1c) inhibited Topo I with an IC50 of 104 μM [1]. The target compound, containing an acetamide CH2 linker, would be predicted to exhibit reduced topoisomerase inhibition based on this established SAR.

Topoisomerase Inhibition Anticancer SAR

TSPO-Specific Binding Validation in Neuroinflammation Model: [11C]N′-MPB vs. PK11195 Displacement

The 5-nitro-benzoxazolone acetamide radioligand [11C]N′-MPB demonstrated specific TSPO binding in an ischemic rat model. In vitro autoradiography showed significantly increased binding on the ipsilateral (ischemic) side compared to the contralateral side [1]. Critically, displacement experiments with PK11195 (a well-characterized TSPO ligand) minimized the difference in radioactivity uptake between the two sides, confirming that the observed binding was TSPO-specific [1]. PET imaging further corroborated these findings with clear contrast between ischemic and non-ischemic brain regions [1]. In comparison, non-specific benzoxazolone derivatives lacking the 5-nitro and optimized acetamide substitution would not be expected to exhibit this TSPO-specific neuroinflammation signal.

Autoradiography Ischemic Stroke TSPO Imaging

Recommended Application Scenarios for 2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide Based on Quantitative Evidence


Synthesis of TSPO-Targeted PET Radioligands for Neuroinflammation Imaging

This compound serves as the core scaffold for synthesizing high-affinity TSPO PET tracers such as [11C]N′-MPB (Ki = 4.9 nM). The 5-nitro-2-oxobenzoxazol-3-yl acetamide core provides nanomolar TSPO binding affinity, a log-D of 2.08 suitable for blood-brain barrier penetration, and 98% metabolic stability in rat brain at 30 minutes post-injection, enabling visualization of neuroinflammation in ischemic stroke models [1]. Procurement should prioritize this specific 5-nitro regioisomer, as the 6-nitro analog is directed toward bacterial InhA inhibition rather than TSPO imaging [2].

Anti-Inflammatory Drug Discovery Targeting NLRP3 Inflammasome

The benzoxazolone acetamide pharmacophore, of which this compound is a representative nitro-substituted member, enables tunable inhibition of NLRP3-mediated IL-1β production. Optimized analogs achieve >70% IL-1β inhibition at 100 μM in primary murine microglia stimulated with LPS/ATP [3]. Researchers should note that activity is highly dependent on substituent selection; the core scaffold provides a validated starting point for SAR-driven optimization campaigns, but the specific 5-nitro substitution pattern must be considered in the context of the intended N-aryl acetamide derivatization strategy.

Medicinal Chemistry Scaffold for Kinase or Reductase Inhibitor Libraries Requiring Moderate Hydrophilicity

With an XLogP3-AA of 0.1, this compound offers a moderately hydrophilic benzoxazolone core suitable for library synthesis where aqueous solubility and reduced non-specific protein binding are desirable [1]. The acetamide side chain provides a functional handle for further derivatization. This scaffold is distinct from C-2 aryl-substituted benzoxazoles, which exhibit significantly higher lipophilicity (XLogP >3) and stronger topoisomerase inhibition (IC50 = 71-104 μM) that may introduce unwanted polypharmacology [4]. The CH2 bridge in the acetamide linker is predicted to reduce topoisomerase inhibitory activity compared to directly linked analogs [4].

Negative Control or Comparator in Topoisomerase Screening Panels

Based on established SAR showing that CH2 bridge-containing benzoxazole derivatives exhibit decreased DNA topoisomerase I and II inhibition compared to directly linked aryl-substituted analogs [4], this compound (which contains an acetamide CH2 linker) may serve as a useful negative control or comparator in topoisomerase inhibition assays. Directly linked 2-aryl-6-nitrobenzoxazoles such as 1f (Topo II IC50 = 71 μM) and 1c (Topo I IC50 = 104 μM) demonstrate measurable activity [4], whereas this acetamide-containing derivative would be predicted to show reduced or absent topoisomerase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.